molecular formula C11H12N2O2 B1596051 Ethyl 1-methyl-1h-benzimidazole-5-carboxylate CAS No. 53484-19-8

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

Cat. No.: B1596051
CAS No.: 53484-19-8
M. Wt: 204.22 g/mol
InChI Key: MQBXKIFEKNCNJX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a specialty product used for proteomics research applications . It is a derivative of benzimidazole, a heterocyclic compound that has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of o-phenylendiamine derivatives with urea. Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic reaction with 4-methylpiperidine .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using 1H-13C-NMR and LC-MS techniques . The benzimidazole ring is essentially planar .


Chemical Reactions Analysis

Benzimidazole and its derivatives, including this compound, have demonstrated bioactivities as potential anticancer therapeutics . They exert their effects through various mechanisms, including intercalation and metal coordination, leading to irreversible binding and ultimately inducing cancer cell death .

Scientific Research Applications

Structural Properties and Crystallography

The study of Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate provides insights into the structural properties of related benzimidazole derivatives. The research highlights how the benzimidazole ring system, including ethyl groups, contributes to the molecular conformation and intermolecular interactions within crystals. Such structural analyses are crucial for understanding the chemical and physical properties of benzimidazole compounds, which can influence their application in various scientific and industrial fields (Arumugam et al., 2010).

Catalytic Applications and Synthesis

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate and its analogs have been explored for their catalytic applications. For instance, the use of ionic liquids containing benzimidazole units as catalysts in chemical reactions demonstrates the potential of these compounds in facilitating various organic transformations. This includes their role in the synthesis of trisubstituted imidazoles under environmentally friendly conditions, showcasing the versatility and efficiency of benzimidazole derivatives in catalytic processes (Kelemen et al., 2011).

Biological Activities and Pharmaceutical Applications

The modification of benzimidazole derivatives, including this compound, has been a subject of interest in the development of new pharmaceutical agents. Research into the synthesis of novel benzimidazole-based compounds and their biological evaluation, such as antimicrobial, antifungal, and anticancer activities, underscores the potential of these molecules in therapeutic applications. For example, studies on the immunomodulatory and anticancer activities of benzimidazole derivatives indicate their promising applications in medicine and pharmacology (Abdel‐Aziz et al., 2009).

Material Science and Proton Transport

In material science, benzimidazole compounds have been investigated for their proton conductivity properties. The synthesis of self-conducting benzimidazole oligomers and their application in proton transport demonstrate the potential use of these materials in fuel cells and other electrochemical devices. This research highlights the role of benzimidazole derivatives in developing advanced materials for energy conversion and storage (Persson & Jannasch, 2003).

Mechanism of Action

Target of Action

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a complex compound with potential biological activity. Benzimidazole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates cellular processes and induces changes in cell behavior.

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . Given the structural similarity, it is plausible that this compound may also affect multiple pathways, leading to downstream effects on cellular functions.

Result of Action

Benzimidazole derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing cell death . These effects suggest that this compound may have similar impacts on cells.

Safety and Hazards

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

ethyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXKIFEKNCNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359480
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-19-8
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-methylaminobenzoate (24.1 g, 124 mmol) in the Step 1-1-3 was dissolved in formic acid (200 ml), and the solution was heated under reflux for 2 hours. After being cooled by ice, the solution was neutralized with a 25% ammonia water. The solution was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=20:1) to give the title compound (26.1 g, quantitative) as a light-purple powder.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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